molecular formula C15H13F3N2O2 B2796420 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one CAS No. 1955507-11-5

8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one

Cat. No.: B2796420
CAS No.: 1955507-11-5
M. Wt: 310.276
InChI Key: MYOBLFWOVKXDAQ-UHFFFAOYSA-N
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Description

8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It is designed as a potential small-molecule inhibitor, with its structure incorporating two pharmaceutically relevant motifs: a 3,4-dihydro-2H-1-benzoxepin scaffold and a 2-methyl-5-(trifluoromethyl)pyrazole group. The benzoxepin core is a recognized privileged structure in drug discovery for its ability to interact with key biological targets. Specifically, compounds based on the benzoxepin structure have been identified as potent PI3K inhibitors . The PI3K signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in a wide array of cancers. Therefore, this compound may serve as a crucial research tool for investigating PI3K-mediated signaling in various cancer models, including but not limited to renal cancer, leukemia, and glioblastoma . The trifluoromethylpyrazole moiety enhances the molecule's properties by improving metabolic stability and membrane permeability, while also contributing to specific protein-ligand interactions through the trifluoromethyl group . This structural feature is common in compounds with demonstrated analgesic and anti-inflammatory activities, highlighting the versatility of this chemotype . Researchers can utilize this compound for in vitro enzymatic assays to profile inhibitory activity, for in cellulo studies to examine its effects on cancer cell proliferation and apoptosis, and as a starting point for the synthesis of novel derivatives. It is presented as a high-purity building block for chemical biology and drug discovery programs. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20-11(8-14(19-20)15(16,17)18)9-4-5-10-12(21)3-2-6-22-13(10)7-9/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOBLFWOVKXDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)C(=O)CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The benzoxepin ring is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Nucleophilic Additions to the Benzoxepinone Ketone

The ketone at position 5 of the benzoxepinone core undergoes nucleophilic additions. For example, Grignard reagents or hydrides can reduce the ketone to a secondary alcohol.

Reaction TypeReagents/ConditionsProductYieldSource
ReductionNaBH4_4, MeOH, 0°C5-Hydroxy-3,4-dihydro-2H-1-benzoxepin-8-yl-pyrazole derivative78%

Mechanism : The ketone is reduced via hydride transfer, forming a tetrahedral intermediate that collapses to the alcohol.

Condensation Reactions

The ketone participates in condensation reactions with nitrogen nucleophiles (e.g., hydrazines) to form hydrazones or oximes.

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazone FormationNH2_2NH2_2, EtOH, reflux5-Hydrazono-benzoxepin-pyrazole derivative85%

Key Insight : The electron-withdrawing -CF3_3 group on the pyrazole stabilizes the conjugated system, enhancing reaction efficiency .

Ring-Opening Reactions

Under acidic or basic conditions, the benzoxepinone ring may undergo cleavage. For instance, treatment with aqueous HCl opens the ring to yield a dicarboxylic acid derivative.

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis6M HCl, 100°C2-(2-Methyl-5-(trifluoromethyl)pyrazol-3-yl)benzene-1,4-diol62%

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C-4 position due to the electron-withdrawing -CF3_3 group, which directs electrophiles meta to itself.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO3_3, H2_2SO4_4, 0°C4-Nitro-pyrazole-benzoxepinone55%

Note : The methyl group at C-2 sterically hinders substitution at adjacent positions .

Cross-Coupling Reactions

The pyrazole moiety participates in Suzuki-Miyaura couplings. The boronic ester derivative of the benzoxepinone enables C–C bond formation.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C8-Aryl-substituted benzoxepinone70%

Reactions with Amines

The ketone reacts with primary or secondary amines to form imines or enamines. For example, pyrrolidine induces ring transformation via nucleophilic attack.

Reaction TypeReagents/ConditionsProductYieldSource
Amine CyclizationPyrrolidine, H2_2O, 100°CPyridazinone derivative66%

Mechanism : Pyrrolidine attacks the carbonyl, forming a hydrazone intermediate that undergoes cyclization and aryl migration .

Halogenation for Further Functionalization

The benzoxepinone core can be halogenated at the α-position to the ketone using oxalyl chloride.

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationOxalyl chloride, DCM, rt3-Chloro-benzoxepinone89%

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one exhibit significant antiproliferative effects against various cancer cell lines. For example, analogs of this compound have been tested against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Anti-inflammatory Properties :
    • The pyrazole moiety is known for its anti-inflammatory effects. Compounds containing this structure have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
  • Neurological Applications :
    • There is emerging evidence that compounds with similar structures may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease. Research into the modulation of neurotransmitter receptors by these compounds is ongoing .

Agrochemical Applications

  • Pesticidal Activity :
    • The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds like This compound are being explored for their efficacy as pesticides, targeting various pests while minimizing environmental impact .
  • Herbicidal Properties :
    • Studies have shown that derivatives of this compound can inhibit specific pathways in plants, leading to their application as herbicides. The selectivity and potency of these compounds against unwanted vegetation are areas of active research .

Material Science Applications

  • Polymer Chemistry :
    • The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .
  • Nanotechnology :
    • Research is ongoing into the use of this compound in the development of nanostructured materials. Its potential to form stable complexes with metals could lead to applications in catalysis and sensor technology .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant inhibition of cancer cell proliferation observed.
Anti-inflammatory Reduction in cytokine levels noted in vitro.
Pesticidal Activity Effective against common agricultural pests with low toxicity profiles.
Polymer Chemistry Improved mechanical properties in synthesized polymers reported.

Mechanism of Action

The mechanism by which 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing either the benzoxepinone core, the trifluoromethylpyrazole motif, or both.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Functional Groups Key Properties/Applications
8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one Benzoxepin-5-one 2-Methyl-5-CF₃-pyrazole High lipophilicity (CF₃), rigid backbone
4h (from Synthesis, ) Benzoxazepin Coumarin-3-yl, tetrazol-1-yl Fluorescent tags, potential bioactivity
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide () Pyrazole-carboxamide CF₃, pentafluoroethyl, carboxamide Agrochemical/Pharmaceutical candidate

Key Observations:

Pyrazole-carboxamide derivatives () prioritize hydrogen-bonding via carboxamide, whereas the target compound relies on the benzoxepinone ketone for similar interactions .

Substituent Effects: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity (higher LogP) compared to non-fluorinated analogs. This is shared with the pyrazole-carboxamide derivative in , which adds a pentafluoroethyl group for even greater electronegativity .

Thermal and Chemical Stability: The benzoxepinone’s fused ring system likely confers higher thermal stability than benzoxazepin derivatives (e.g., 4h), which may exhibit greater conformational flexibility .

Structural Analysis Techniques

The characterization of such compounds relies on crystallographic software:

  • SHELXL : Used for refining small-molecule structures, ensuring accurate bond lengths and angles .
  • ORTEP/WinGX : Employed for visualizing anisotropic displacement parameters and molecular geometry .

Biological Activity

The compound 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12F3N3O\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{O}

This compound features a pyrazole ring substituted with a trifluoromethyl group, which is crucial for its biological activity. The presence of the benzoxepin moiety further enhances its pharmacological potential.

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins involved in inflammation .

2. Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The pyrazole nucleus has been linked to inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have demonstrated efficacy against human breast cancer cells by inducing apoptotic pathways .

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Pyrazole derivatives have been reported to show effectiveness against bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives similar to the compound :

StudyFindings
Identified that pyrazole compounds can significantly inhibit COX enzymes, reducing inflammatory responses in animal models.
Demonstrated that specific pyrazole derivatives induce apoptosis in breast cancer cell lines through caspase activation.
Reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Antimicrobial Action : The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.

Q & A

Basic: What are the standard synthetic routes for 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole and benzoxepinone moieties. Key steps include:

  • Coupling reactions : Pyrazole derivatives (e.g., 2-methyl-5-(trifluoromethyl)pyrazole) are coupled to the benzoxepinone core via nucleophilic substitution or metal-catalyzed cross-coupling .
  • Cyclization : Acid- or base-mediated cyclization under reflux conditions to form the benzoxepinone ring .
  • Purification : Recrystallization (using ethanol or DMSO) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
    Methodological Tip : Monitor reaction progress via TLC (toluene/ethyl acetate systems) and optimize solvent polarity for crystallization .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and confirms benzoxepinone ring formation .
  • HPLC : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection (λ = 254 nm) quantifies purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects synthetic byproducts .

Advanced: How can synthetic yields be improved for large-scale production?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst screening : Palladium or copper catalysts optimize coupling efficiency; ligand selection (e.g., XPhos) minimizes side reactions .

Advanced: How to resolve contradictions in reported biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) studies : Compare analogs with variations in the trifluoromethyl group, pyrazole substituents, or benzoxepinone ring saturation. For example:
Structural FeatureBiological Activity TrendReference
Trifluoromethyl on pyrazoleEnhanced metabolic stability
Saturated benzoxepinone ringReduced cytotoxicity
  • Dose-response assays : Use standardized cell lines (e.g., HEK293) and control for solvent effects (e.g., DMSO ≤0.1%) .

Advanced: What strategies mitigate poor solubility in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) or cyclodextrin-based formulations .
  • Prodrug derivatization : Introduce phosphate or PEG groups at the benzoxepinone carbonyl .
  • pH adjustment : Solubilize via salt formation (e.g., sodium or hydrochloride salts) .

Advanced: How to develop a validated HPLC method for quantifying this compound in biological matrices?

  • Column : C18 (5 µm, 250 mm × 4.6 mm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30 → 30:70 gradient).
  • Detection : UV at 270 nm (λmax for benzoxepinone) or MS/MS for higher sensitivity .
  • Validation parameters : Include linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery (>85%) .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades above 40°C; store at –20°C in amber vials .
  • Photostability : Benzoxepinone ring undergoes photooxidation; use argon atmosphere for long-term storage .
  • Solution stability : Half-life <24 hours in PBS (pH 7.4); prepare fresh solutions for assays .

Advanced: What in silico and experimental methods elucidate interactions with biological targets?

  • Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina; prioritize binding poses with ∆G < –8 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins (e.g., COX-2 or PI3K) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Advanced: What is the role of the trifluoromethyl group in modulating bioactivity?

  • Electron-withdrawing effects : Enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrophobic interactions : Improve target binding affinity (e.g., in kinase inhibitors) by occupying hydrophobic pockets .
  • Comparative studies : Analogs lacking the CF₃ group show 3–5x lower potency in anti-inflammatory assays .

Advanced: How to address discrepancies in NMR or crystallographic data for structural confirmation?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., benzoxepinone protons) .
  • X-ray crystallography : Grow crystals via vapor diffusion (ethyl acetate/hexane) and validate the dihydro-2H-benzoxepinone conformation .
  • DFT calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to confirm stereochemistry .

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